Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
CAS No.: 338783-07-6
Cat. No.: VC5736751
Molecular Formula: C14H11Cl2NO3
Molecular Weight: 312.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338783-07-6 |
|---|---|
| Molecular Formula | C14H11Cl2NO3 |
| Molecular Weight | 312.15 |
| IUPAC Name | methyl 1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-5-6-13(18)17(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3 |
| Standard InChI Key | CGRFOKGBHATUHG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound features a pyridine ring substituted at the 1-position with a 2,6-dichlorobenzyl group and at the 3-position with a methyl ester moiety. The 6-oxo group introduces a ketone functionality, rendering the molecule polar and reactive. The IUPAC name, methyl 1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate, precisely reflects this arrangement .
Table 1: Key Structural Identifiers
Related Derivatives
A closely related analog, 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS No. 338783-23-6), lacks the methyl ester group, resulting in a molecular weight of 298.13 g/mol . This de-esterified variant is often explored for its enhanced solubility in aqueous media, which is critical for pharmacokinetic studies .
Synthesis and Manufacturing
Reaction Pathway
The synthesis typically involves a nucleophilic substitution reaction between 6-oxo-1,6-dihydro-3-pyridinecarboxylic acid derivatives and 2,6-dichlorobenzyl chloride. The methyl ester group is introduced via esterification of the carboxylic acid precursor, often using methanol under acidic conditions.
Table 2: Key Reagents and Conditions
| Reagent | Role | Quantity | Conditions |
|---|---|---|---|
| 2,6-Dichlorobenzyl chloride | Benzylating agent | 1.2 equivalents | Anhydrous DMF, 80°C |
| Methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate | Core scaffold | 1.0 equivalent | Reflux, 12 hours |
| Triethylamine | Base | 2.5 equivalents | Nitrogen atmosphere |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a predicted boiling point of 478.0 \pm 45.0 \, ^\circ\text{C} and a density of at 25°C . Its low predicted pKa () suggests strong electron-withdrawing effects from the dichlorobenzyl and ketone groups .
Table 3: Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | — |
| Solubility in Water | Insoluble | Experimental |
| LogP (Octanol-Water) | 2.94 (Predicted) | QSPR |
Spectroscopic Profiles
-
IR (KBr): Strong absorptions at (ester C=O) and (pyridone C=O).
-
NMR (400 MHz, CDCl): δ 8.45 (s, 1H, pyridine-H), 7.35–7.28 (m, 3H, aryl-H), 5.12 (s, 2H, CH), 3.89 (s, 3H, OCH).
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